5-Chloro-2-methoxy-7-vinylquinoxaline
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Overview
Description
5-Chloro-2-methoxy-7-vinylquinoxaline is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-7-vinylquinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction is often carried out under mild conditions, using catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives, including this compound, often employ green chemistry principles to minimize environmental impact. These methods focus on cost-effective and scalable processes, utilizing readily available starting materials and efficient catalytic systems .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-7-vinylquinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 5-Chloro-2-methoxy-7-vinylquinoxaline exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to interfere with DNA replication and repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoxaline
- 2-Methoxyquinoxaline
- 7-Vinylquinoxaline
Uniqueness
5-Chloro-2-methoxy-7-vinylquinoxaline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, while the methoxy and vinyl groups contribute to its overall stability and potential for further functionalization .
Properties
Molecular Formula |
C11H9ClN2O |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
5-chloro-7-ethenyl-2-methoxyquinoxaline |
InChI |
InChI=1S/C11H9ClN2O/c1-3-7-4-8(12)11-9(5-7)14-10(15-2)6-13-11/h3-6H,1H2,2H3 |
InChI Key |
SVUXYSNAESLTFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C(=CC(=CC2=N1)C=C)Cl |
Origin of Product |
United States |
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